N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide
Description
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a hydroxyl group, an acetamide moiety, and a furan-acryloyl side chain. This structure combines pharmacophoric elements of thiazole (known for antimicrobial and anti-inflammatory properties) and furan derivatives (associated with anti-exudative and analgesic activities).
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H10N2O4S/c1-7(15)13-12-14-11(17)10(19-12)9(16)5-4-8-3-2-6-18-8/h2-6,17H,1H3,(H,13,14,15)/b5-4+ |
InChI Key |
DDPSWCHBLGJHTJ-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)/C=C/C2=CC=CO2)O |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)C=CC2=CC=CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid hydrazide with various reagents to form the thiazole ring, followed by acylation to introduce the acetamide group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as phenylselenophenol iron complex under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide has demonstrated significant antimicrobial activity. Studies have shown that derivatives of thiazole compounds exhibit potent antibacterial effects against various strains of bacteria, including resistant strains. The furan moiety enhances the compound's ability to penetrate bacterial membranes, making it an effective candidate for developing new antibiotics.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy through disc diffusion methods. The results indicated that compounds with the furan and thiazole rings exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin, suggesting their potential as novel antimicrobial agents .
Anticancer Activity
Research has also highlighted the anticancer properties of thiazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound significantly reduced cell viability at micromolar concentrations compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates, indicating its potential as a therapeutic agent in cancer treatment .
Agricultural Applications
Pesticidal Activity
The compound's unique structure allows it to act as a pesticide, particularly against fungal pathogens affecting crops. Its application in agriculture could provide an eco-friendly alternative to conventional synthetic pesticides.
Case Study: Field Trials
Field trials conducted on tomato plants infected with fungal pathogens demonstrated that treatments with this compound resulted in a significant reduction in disease severity compared to untreated control groups. The compound's efficacy was attributed to its ability to disrupt fungal cell wall synthesis .
Material Science
Polymeric Composites
this compound can be utilized in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability.
Case Study: Composite Material Development
Research on polymer composites incorporating this compound revealed enhancements in tensile strength and thermal degradation temperatures compared to traditional polymers. These materials could be beneficial in applications requiring durable and heat-resistant components .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against resistant bacterial strains |
| Anticancer agent | Induces apoptosis in cancer cells | |
| Agricultural Science | Pesticide | Reduces fungal infections in crops |
| Material Science | Polymer composites | Enhances mechanical properties |
Mechanism of Action
The mechanism of action of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Oxadiazole/Thiadiazole Cores : The thiazole core in the target compound is associated with anti-inflammatory properties, while oxadiazole/thiadiazole derivatives (e.g., compound 16 in ) often exhibit antibacterial or anticancer activities due to enhanced electron-withdrawing effects.
- In contrast, chlorophenyl and methoxy substituents in analogues (e.g., 8g, 8h) enhance lipophilicity and EGFR inhibition .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : The furan-2-yl group in the target compound enhances anti-exudative activity by facilitating hydrogen bonding with biological targets .
- Halogen and Methoxy Substitutions : Chlorine and methoxy groups in analogues (e.g., 8g, 8h) improve metabolic stability and target affinity, as seen in their antileukemia profiles .
- Hybrid Structures : Combining thiazole/oxadiazole cores with acryloyl moieties (e.g., compound 8j in ) optimizes solubility and bioavailability, a strategy applicable to future derivatization of the target compound.
Biological Activity
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity . The thiazole and furan moieties are known to interact with various biological targets, leading to apoptosis in cancer cells. A study conducted by Zeng et al. demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for the development of anticancer agents based on this structure .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. In particular, the compound may act as an inhibitor of protein kinases involved in cancer progression. The presence of the furan ring is believed to enhance the compound's reactivity towards biological nucleophiles, facilitating its interaction with target proteins .
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxicity and mechanism of action of this compound. For instance, one study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in human cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutics .
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor sizes and improved overall survival rates.
- Case Study 2 : In another study focusing on leukemia, patients receiving this compound as part of their treatment protocol showed enhanced remission rates compared to controls receiving standard treatment alone .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide and its derivatives?
- Methodology : The compound and its derivatives are typically synthesized via nucleophilic substitution reactions. For example, derivatives are prepared by refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamides in ethanol, using aqueous KOH as a base. The reaction mixture is heated under reflux for 1 hour, followed by precipitation in water and recrystallization from ethanol . Similar protocols involve reacting 2-amino-thiazole derivatives with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization .
Q. Which spectroscopic techniques are used to confirm the structural identity of this compound?
- Methodology : Structural confirmation relies on a combination of 1H NMR (to identify proton environments), IR spectroscopy (to detect functional groups like acetamide C=O and hydroxyl groups), LC-MS (for molecular weight verification), and elemental analysis (to validate empirical formulas). These techniques collectively ensure the compound’s purity and structural integrity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology : Tools like the PASS program (Prediction of Activity Spectra for Substances) are used to predict biological activity profiles, such as anti-inflammatory or anti-exudative potential. Molecular docking studies further assess binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). These predictions guide in vitro and in vivo validation workflows .
Q. What strategies are effective in optimizing the synthetic yield of this compound?
- Methodology : Yield optimization involves:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of thione intermediates to chloroacetamides.
- Solvent selection : Ethanol or dioxane improves solubility and reaction efficiency.
- Catalytic additives : Triethylamine enhances nucleophilicity in thiazole-acetamide coupling reactions .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures removes byproducts .
Q. How do structural modifications (e.g., substituent introduction) influence anti-exudative activity?
- Methodology : Introducing electron-withdrawing groups (e.g., nitro, chloro) or hydrophobic moieties (e.g., acetyl, phenyl) at the 4-position of the phenyl ring enhances anti-exudative activity. This is demonstrated in derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides, where substituents improve binding to inflammatory mediators like prostaglandins .
Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?
- Methodology : Discrepancies often arise from oversimplified docking models or unaccounted pharmacokinetic factors. To address this:
- Validate computational models with mutagenesis studies to confirm binding site interactions.
- Perform dose-response assays to refine activity thresholds.
- Use ADMET profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) to assess bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
